The mechanism of action of 5-[(2-Fluorobenzoyl)amino]-1-phenyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide has been explored in the context of its CB1 receptor antagonist activity []. This antagonism is thought to occur through competitive binding to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This disruption of cannabinoid signaling pathways could potentially contribute to its therapeutic effects in conditions such as obesity, metabolic disorders, and substance abuse.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5